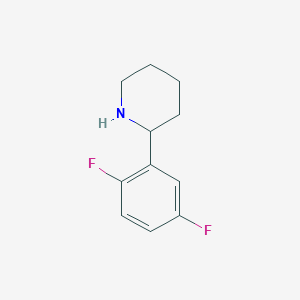
2-Chloro-4-(1H-pyrazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1H-pyrazol-4-yl)pyridine is an organic compound with the molecular formula C8H6ClN3 It is a heterocyclic compound containing both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1H-pyrazol-4-yl)pyridine typically involves the reaction of 2,4-dichloropyridine with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Scientific Research Applications
2-Chloro-4-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1H-pyrazol-4-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(1H-pyrazol-4-yl)pyridine
- 2-Chloro-3-(1H-pyrazol-4-yl)pyridine
- 2-Chloro-4-(1H-pyrazol-1-yl)pyridine
Uniqueness
2-Chloro-4-(1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine and pyrazole groups influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-4-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-3-6(1-2-10-8)7-4-11-12-5-7/h1-5H,(H,11,12) |
InChI Key |
KVUSTXMYJYHUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=CNN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)

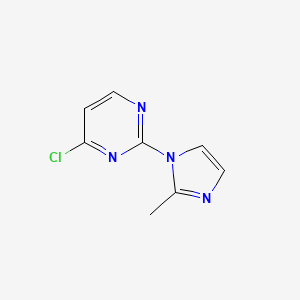
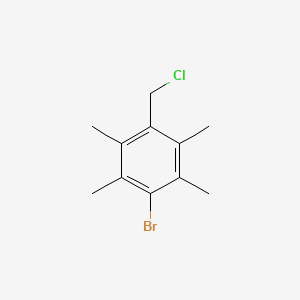
![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)
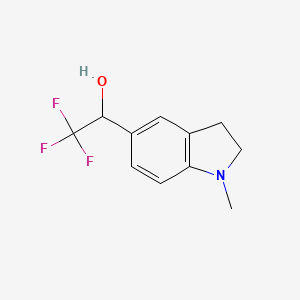

![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide](/img/structure/B13594562.png)



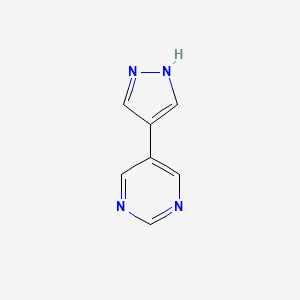
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)
